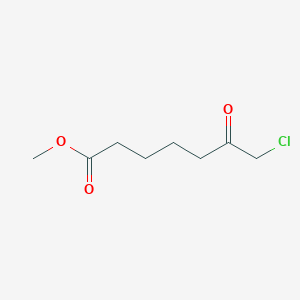

Methyl 7-chloro-6-oxoheptanoate

Description

Methyl 7-chloro-6-oxoheptanoate (C₈H₁₃ClO₃) is a chlorinated keto-ester characterized by a seven-carbon chain with a methyl ester group at position 1, a ketone group at position 6, and a chlorine substituent at position 5. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, due to its reactive functional groups. Its structural complexity—combining ester, ketone, and halogen moieties—enables diverse reactivity, including nucleophilic substitution at the chloro position and keto-enol tautomerism for further derivatization .

Properties

CAS No. |

69378-72-9 |

|---|---|

Molecular Formula |

C8H13ClO3 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

methyl 7-chloro-6-oxoheptanoate |

InChI |

InChI=1S/C8H13ClO3/c1-12-8(11)5-3-2-4-7(10)6-9/h2-6H2,1H3 |

InChI Key |

HISQZAFLADECBN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Key Differences

The following compounds are selected for comparison based on shared functional groups or structural motifs:

Methyl 7-chloroheptanoate (CAS 26040-62-0)

- Molecular Formula : C₈H₁₅ClO₂

- Key Features : Lacks the 6-oxo group present in the target compound.

- Properties :

- Lower molecular weight (178.656 g/mol vs. ~194.59 g/mol for the target compound).

- Higher lipophilicity (LogP 2.35) due to absence of polar ketone.

- Applications : Used as a precursor in synthesizing longer-chain chlorinated esters or carboxylic acids .

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate (CAS 898758-01-5)

- Molecular Formula : C₂₀H₃₀O₄

- Key Features : Contains a bulky 4-heptyloxyphenyl group instead of chlorine.

- Properties :

- Significantly higher molecular weight (334.45 g/mol) and LogP due to aromatic substitution.

- Enhanced steric hindrance reduces reactivity compared to the target compound.

- Applications : Utilized in pharmaceutical intermediates requiring aromatic frameworks .

Methyl 2-hexenoate (CAS 2396-77-2)

- Molecular Formula : C₇H₁₂O₂

- Key Features : Unsaturated ester with a double bond at position 2.

- Properties :

- Lower molecular weight (128.17 g/mol) and higher volatility.

- Reactivity dominated by electrophilic addition (e.g., hydrogenation).

- Applications : Common in flavor/fragrance industries and polymer chemistry .

Methyl Salicylate (CAS 119-36-8)

- Molecular Formula : C₈H₈O₃

- Key Features : Aromatic ester with a hydroxyl group.

- Properties :

- Polar hydroxyl group enhances solubility in water (vs. hydrophobic chlorine in the target compound).

- UV absorption due to aromaticity, unlike the aliphatic target compound.

- Applications : Used in topical analgesics and as a UV stabilizer .

Physical and Chemical Properties Comparison

| Property | Methyl 7-chloro-6-oxoheptanoate | Methyl 7-chloroheptanoate | Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate | Methyl 2-hexenoate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~194.59 | 178.656 | 334.45 | 128.17 |

| LogP | ~1.8 (estimated) | 2.35 | ~5.2 (estimated) | 1.62 |

| Functional Groups | Ester, ketone, chloro | Ester, chloro | Ester, ketone, aromatic ether | Ester, alkene |

| Reactivity | Nucleophilic substitution, keto-enol tautomerism | Ester hydrolysis, SN2 reactions | Steric hindrance limits reactions | Electrophilic addition |

| Applications | Pharmaceutical intermediates | Precursor for carboxylic acids | Aromatic drug synthesis | Flavors, polymers |

Preparation Methods

Methodology Overview

The Grignard reaction is a cornerstone for synthesizing carbonyl-containing compounds. For methyl 7-chloro-6-oxoheptanoate, this method involves:

-

Grignard Reagent Formation : Reacting 1-bromo-5-chloropentane with magnesium in anhydrous tetrahydrofuran (THF) or toluene under nitrogen at -10 to -15°C.

-

Condensation with Oxalic Acid Derivatives : The Grignard reagent reacts with dimethyl oxalate (oxalic acid dimethyl ester) to form the ketoester backbone.

-

Hydrolysis and Purification : Acidic hydrolysis (e.g., 10% H₂SO₄) followed by neutralization and distillation yields the final product.

Key Parameters:

-

Temperature Control : Maintaining -10 to -25°C during Grignard formation prevents side reactions.

-

Solvent Systems : THF and toluene are preferred for their ability to stabilize the Grignard intermediate.

-

Yield : Reported yields range from 61% to 85%, depending on solvent purity and reaction scale.

Diazomethane-Mediated Chloroketone Formation

Synthetic Pathway

This method, detailed in pharmacological studies, involves:

Reaction Conditions:

Yield and Purity:

Nucleophilic Substitution Approaches

Displacement of Chlorine Precursors

This compound can be synthesized via nucleophilic substitution of chlorinated intermediates:

Optimization Insights:

-

Catalysts : Silver acetate (AgOAc) enhances chlorination efficiency in acetone.

-

Side Reactions : Over-chlorination is mitigated by stoichiometric control.

Comparative Analysis of Methods

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Q & A

What are the optimal synthetic routes for Methyl 7-chloro-6-oxoheptanoate, and how can purity be ensured during synthesis?

Level : Basic

Methodological Answer :

A common approach involves the selective chlorination of 6-oxoheptanoic acid derivatives followed by esterification. For example, chlorination at the 7-position can be achieved using SOCl₂ or PCl₃ under anhydrous conditions, followed by methyl ester formation via Fischer esterification. Purity is ensured through iterative column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and spectroscopic validation (¹H/¹³C NMR, IR). Contamination by unreacted precursors or side products (e.g., over-chlorinated derivatives) must be monitored via GC-MS or HPLC .

How can spectroscopic contradictions in characterizing this compound be resolved?

Level : Advanced

Methodological Answer :

Discrepancies between NMR and mass spectrometry data often arise from impurities, solvent artifacts, or tautomeric equilibria. Cross-validation using multiple techniques is critical:

- X-ray crystallography (via SHELX refinement ) confirms bond connectivity and stereochemistry.

- High-resolution MS distinguishes molecular ions from adducts.

- Variable-temperature NMR identifies dynamic processes (e.g., keto-enol tautomerism).

Document all solvent systems and instrumental parameters to isolate artifacts .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

Use NIOSH/MSHA-certified respirators for aerosol protection and nitrile gloves resistant to chlorinated organics. Conduct reactions in fume hoods with secondary containment to mitigate spills. Store the compound in amber glass under inert gas (N₂/Ar) at –20°C to prevent degradation. Emergency protocols should include neutralization of spills with sodium bicarbonate .

How can computational modeling predict the reactivity of this compound in novel reactions?

Level : Advanced

Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess steric effects at the 6-oxo group and 7-chloro substituent. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) .

What experimental strategies address low yields in multi-step syntheses involving this compound?

Level : Advanced

Methodological Answer :

Optimize stepwise intermediates:

- Chlorination efficiency : Use catalytic DMAP to enhance SOCl₂ reactivity.

- Esterification yield : Replace traditional acid catalysis with Mitsunobu conditions (DIAD, Ph₃P) for sterically hindered substrates.

Track intermediates via TLC and isolate bottlenecks using Design of Experiments (DoE) frameworks .

How can researchers differentiate between degradation products and synthetic impurities in this compound?

Level : Advanced

Methodological Answer :

Employ accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the ester group to 7-chloro-6-oxoheptanoic acid). Compare impurity profiles against synthetic byproducts using Principal Component Analysis (PCA) of chromatographic data .

What role does this compound play in synthesizing complex heterocycles?

Level : Advanced

Methodological Answer :

The 6-oxo group facilitates cyclization via nucleophilic attack (e.g., forming pyrrolidones or lactams). For example, reaction with primary amines under Dean-Stark conditions yields 7-chloro-6-membered lactams. Monitor reaction progress via in situ FTIR to optimize ring-closing efficiency .

How should researchers design experiments to study the compound’s stability under varying pH conditions?

Level : Basic

Methodological Answer :

Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Withdraw aliquots at intervals (0, 24, 48 hrs) and quantify degradation via UPLC-UV. Use Arrhenius kinetics to extrapolate shelf-life. Include controls with radical scavengers (e.g., BHT) to isolate pH-specific vs. oxidative degradation .

What strategies validate the identity of this compound in cross-disciplinary studies?

Level : Basic

Methodological Answer :

Combine orthogonal analytical methods:

- Elemental analysis (C, H, Cl) confirms stoichiometry.

- 2D NMR (HSQC, HMBC) assigns proton-carbon correlations.

- Single-crystal XRD resolves absolute configuration .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound?

Level : Advanced

Methodological Answer :

Replicate measurements using standardized protocols (OECD Guidelines 105, 117). For logP, use shake-flask method with octanol/water partitioning and HPLC calibration. For solubility, employ gravimetric analysis in biorelevant media (FaSSIF/FeSSIF). Publish raw data with error margins to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.